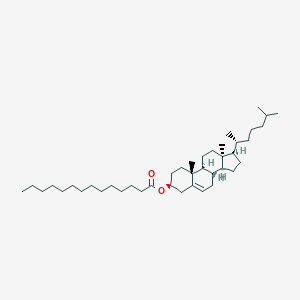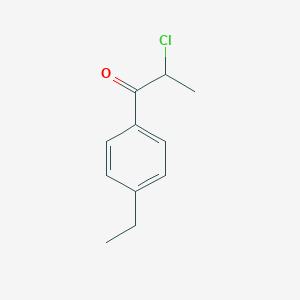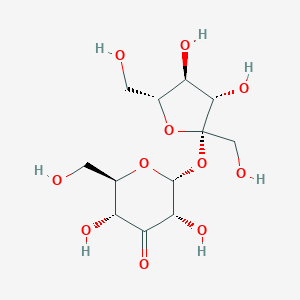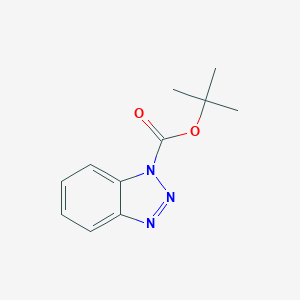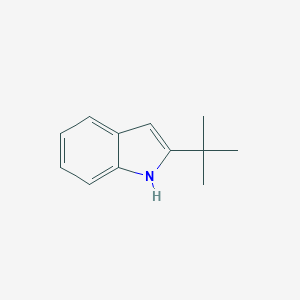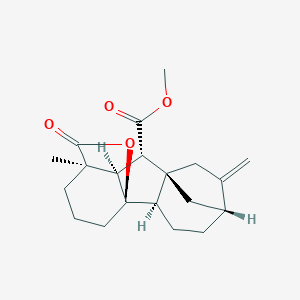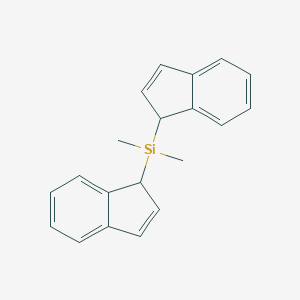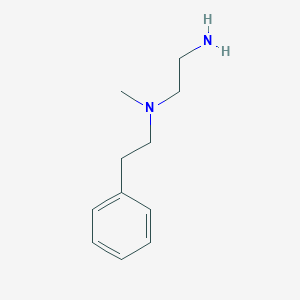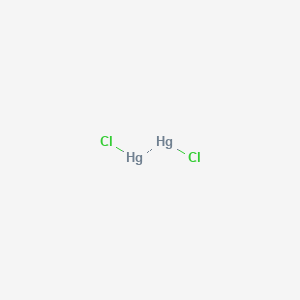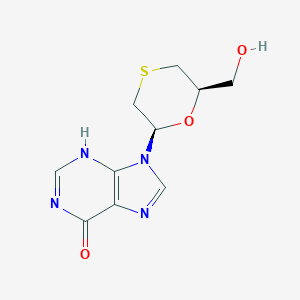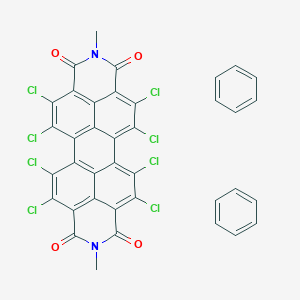
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide), commonly known as OCP, is a synthetic organic compound that belongs to the family of chlorinated polycyclic aromatic hydrocarbons (CPAHs). OCP is a highly toxic and persistent environmental pollutant that has been widely used as a pesticide and insecticide in agriculture and public health programs. OCP is known to cause a variety of adverse health effects in humans and animals, including cancer, reproductive and developmental disorders, and immune system dysfunction.
作用机制
The mechanism of action of OCP is not fully understood. OCP is believed to exert its toxic effects through a variety of mechanisms, including oxidative stress, DNA damage, and disruption of cellular signaling pathways. OCP has been shown to induce the production of reactive oxygen species (ROS) and to deplete antioxidant defenses in cells. OCP can also form adducts with DNA and proteins, leading to mutations and dysfunction. OCP has been shown to interfere with the function of several enzymes and receptors, including cytochrome P450, aryl hydrocarbon receptor, and estrogen receptor.
生化和生理效应
OCP exposure has been associated with a variety of biochemical and physiological effects in humans and animals. OCP is known to cause cancer, reproductive and developmental disorders, and immune system dysfunction. OCP exposure has been shown to affect the levels of several hormones, including testosterone, estrogen, and thyroid hormones. OCP exposure has also been linked to neurological disorders, such as Parkinson's disease and Alzheimer's disease. OCP exposure can affect the function of several organs, including the liver, kidney, and spleen.
实验室实验的优点和局限性
OCP has several advantages and limitations for lab experiments. OCP is a highly toxic and persistent compound that can be used to study the toxicological and environmental properties of Benzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide). OCP can be used to study the mechanisms of oxidative stress, DNA damage, and disruption of cellular signaling pathways. OCP can also be used to study the effects of endocrine disruptors on hormone signaling and gene expression. However, OCP has several limitations, including its high toxicity, persistence, and potential for bioaccumulation. OCP is also difficult to handle and requires specialized equipment and procedures.
未来方向
There are several future directions for research on OCP. One area of research is the development of new methods for the detection and quantification of OCP in environmental and biological samples. Another area of research is the identification of new biomarkers for OCP exposure and toxicity. Biomarkers can be used to monitor OCP exposure and to assess the effectiveness of interventions. Another area of research is the development of new treatments for OCP toxicity. This can include the development of new drugs, antioxidants, and other protective agents. Finally, there is a need for more research on the environmental fate and transport of OCP. This can include the study of the biodegradation, bioaccumulation, and transformation of OCP in different environmental compartments.
合成方法
OCP is synthesized by the chlorination of perylene-3,4,9,10-tetracarboxylic dianhydride in the presence of dimethylamine. The reaction proceeds under mild conditions and yields OCP as a yellow crystalline solid. The purity and yield of OCP can be improved by recrystallization and chromatographic purification.
科学研究应用
OCP has been extensively studied for its toxicological and environmental properties. OCP is a persistent organic pollutant that can accumulate in the environment and biomagnify through the food chain. OCP has been detected in air, water, soil, sediment, and biota in various parts of the world. OCP exposure can occur through inhalation, ingestion, and dermal contact. OCP has been shown to cause a variety of adverse health effects in humans and animals, including cancer, reproductive and developmental disorders, and immune system dysfunction. OCP is also known to affect the endocrine system, disrupt hormone signaling, and alter gene expression.
属性
CAS 编号 |
128044-85-9 |
|---|---|
产品名称 |
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide) |
分子式 |
C38H18Cl8N2O4 |
分子量 |
850.2 g/mol |
IUPAC 名称 |
benzene;10,11,14,15,21,22,25,26-octachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C26H6Cl8N2O4.2C6H6/c1-35-23(37)11-5-3-7(15(27)19(11)31)9-4-6-13(21(33)17(9)29)25(39)36(2)26(40)14(6)22(34)18(30)10(4)8(3)16(28)20(32)12(5)24(35)38;2*1-2-4-6-5-3-1/h1-2H3;2*1-6H |
InChI 键 |
PDJNBBRRHIUCNO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |
规范 SMILES |
CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |
其他 CAS 编号 |
128044-85-9 |
同义词 |
enzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide) Cl8-DMP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



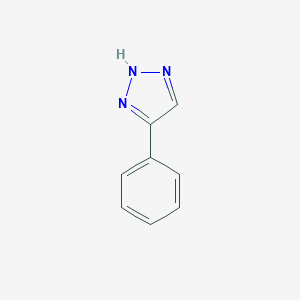
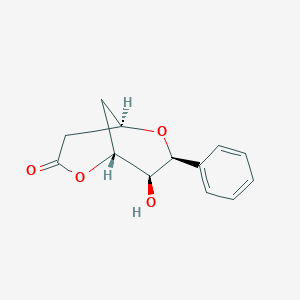
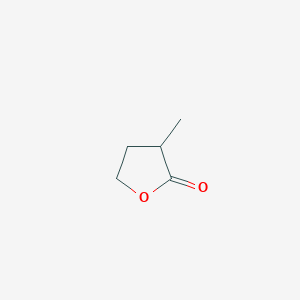
![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)
